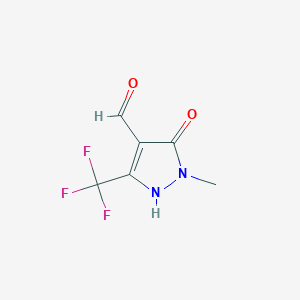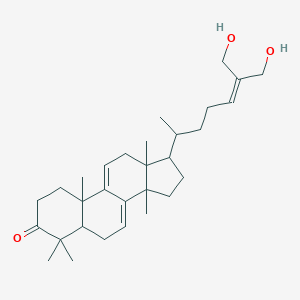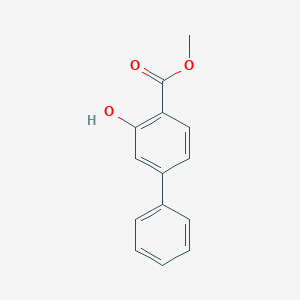![molecular formula C14H8ClNO2S B176692 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio]- CAS No. 14204-31-0](/img/structure/B176692.png)
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. It has also been found to induce apoptosis in cancer cells, which leads to their death.
Biochemical and Physiological Effects:
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. It has also been shown to have low toxicity in animal models. However, there are some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer. It also has limited bioavailability, which can affect its effectiveness.
Orientations Futures
There are several future directions for the study of 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-]. One direction is to further study its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential in treating other diseases such as diabetes and cardiovascular disease. Additionally, future studies could focus on improving its bioavailability and solubility to increase its effectiveness in lab experiments.
Conclusion:
In conclusion, 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] is a chemical compound that has shown potential in scientific research applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions. Further research is needed to fully understand its potential in treating various diseases and to improve its effectiveness in lab experiments.
Méthodes De Synthèse
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] can be synthesized using various methods. One of the methods involves the reaction between 4-chlorothiophenol and phthalic anhydride in the presence of a catalyst such as sulfuric acid or polyphosphoric acid. The reaction results in the formation of 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] as a yellow solid.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] has been studied for its potential in scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential in treating diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
14204-31-0 |
|---|---|
Formule moléculaire |
C14H8ClNO2S |
Poids moléculaire |
289.7 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C14H8ClNO2S/c15-9-5-7-10(8-6-9)19-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
Clé InChI |
MHNWGALOHVYLDZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=C(C=C3)Cl |
Synonymes |
2-(4-Chlorophenylsulfanyl)isoindole-1,3-(2H)-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




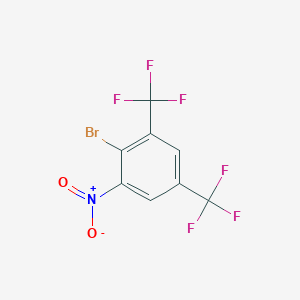
![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)

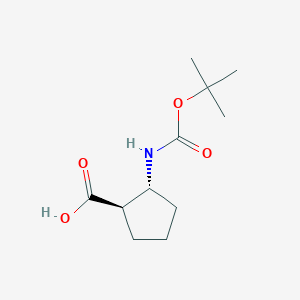
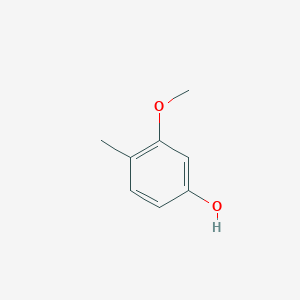
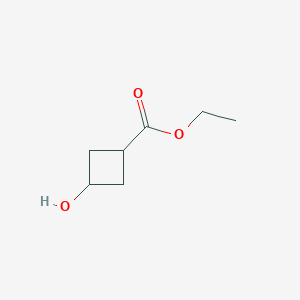
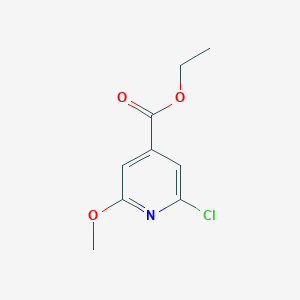
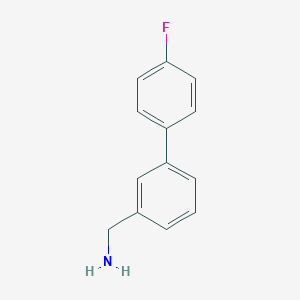
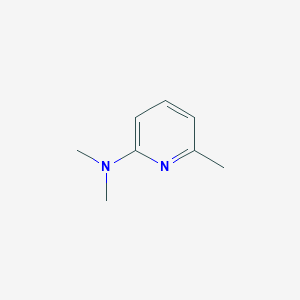
![5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B176653.png)
